molecular formula C8H16N2O3 B13521677 Ethyl l-alanyl-l-alaninate

Ethyl l-alanyl-l-alaninate

Cat. No.: B13521677
M. Wt: 188.22 g/mol
InChI Key: LVDZTPCFSHSXMK-WDSKDSINSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl L-alanyl-L-alaninate is a dipeptide ester derived from two L-alanine residues linked via a peptide bond, with an ethyl ester group at the C-terminus. For instance, Ethyl L-alaninate hydrochloride (CAS 1115-59-9), a related monoester, has a molecular formula of $ \text{C}5\text{H}{11}\text{NO}_2\cdot\text{HCl} $ and is used as a precursor in peptide synthesis . Extending this to the dipeptide ester, this compound likely exhibits enhanced stability and lipophilicity compared to its non-esterified counterpart, making it a candidate for drug delivery or antimicrobial applications .

Properties

Molecular Formula

C8H16N2O3

Molecular Weight

188.22 g/mol

IUPAC Name

ethyl (2S)-2-[[(2S)-2-aminopropanoyl]amino]propanoate

InChI

InChI=1S/C8H16N2O3/c1-4-13-8(12)6(3)10-7(11)5(2)9/h5-6H,4,9H2,1-3H3,(H,10,11)/t5-,6-/m0/s1

InChI Key

LVDZTPCFSHSXMK-WDSKDSINSA-N

Isomeric SMILES

CCOC(=O)[C@H](C)NC(=O)[C@H](C)N

Canonical SMILES

CCOC(=O)C(C)NC(=O)C(C)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl l-alanyl-l-alaninate typically involves the esterification of l-alanine followed by peptide bond formation. One common method includes the reaction of l-alanine with ethanol in the presence of an acid catalyst to form ethyl l-alaninate. This intermediate is then coupled with another molecule of l-alanine using peptide coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to form this compound .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and purity. Techniques such as continuous flow synthesis and automated peptide synthesizers can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Hydrolysis of the Ethyl Ester Group

The ethyl ester moiety undergoes hydrolysis under acidic or alkaline conditions to yield L-alanyl-L-alanine.

Conditions and Reagents

  • Acidic Hydrolysis : Exposure to 1M HCl in ethanol at reflux for 2 hours cleaves the ester bond .

  • Alkaline Hydrolysis : Treatment with 0.1M NaOH at 25°C for 1 hour achieves similar results with higher selectivity .

Products

  • L-alanyl-L-alanine (quantitative yield under optimized conditions) .

  • Ethanol (byproduct).

Mechanism
The reaction proceeds via nucleophilic attack by water (acidic) or hydroxide ions (alkaline) at the ester carbonyl group, forming a tetrahedral intermediate that collapses to release the carboxylic acid (Figure 1) .

Peptide Bond Solvolysis in Concentrated Acid

The peptide bond in Ethyl L-alanyl-L-alaninate is susceptible to solvolysis in 98% (w/w) H<sub>2</sub>SO<sub>4</sub>, a reaction distinct from conventional hydrolysis .

Conditions

  • Reagent : 98% H<sub>2</sub>SO<sub>4</sub> at room temperature.

  • Time : Immediate decomposition observed for C-terminal alanine-containing dipeptides .

Products

  • Alaninamide (C<sub>3</sub>H<sub>8</sub>N<sub>2</sub>O) as the primary product .

  • Trace amounts of pyruvate and ammonia .

Mechanism
Proposed pathway involves:

  • Protonation of the peptide bond, weakening the C–N bond.

  • Dehydrogenation of the alanine methyl group, forming a conjugated intermediate.

  • Cleavage to yield alaninamide (Figure 2) .

Enzymatic Transpeptidation and Polymerization

This compound serves as a substrate for proteases and ligases, enabling peptide elongation or modification.

Key Enzymes

  • Bromelain : Catalyzes oligomerization at pH 11.0, producing polyalanine chains (DP<sub>avg</sub> = 3.6) .

  • SsAet Ligase : Transfers alanyl groups to glutamine, forming L-alanyl-L-glutamine (94.7% molar yield) .

Reaction Parameters

ParameterOptimal Value
pH8.5–11.0
Temperature20–30°C
Substrate Ratio1.5:1 (ester:Gln)

Products

  • Poly(L-alanine) (MALDI-TOF confirmed DP = 16) .

  • Hybrid dipeptides (e.g., L-alanyl-L-glutamine) .

Transesterification Reactions

The ethyl ester undergoes transesterification with alcohols to form alternative esters.

Conditions

  • Reagents : Methanol, isopropyl alcohol, or benzyl alcohol in the presence of H<sub>2</sub>SO<sub>4</sub> or NaOMe.

  • Temperature : 60–80°C .

Products

  • Methyl, isopropyl, or benzyl esters of L-alanyl-L-alanine.

  • Ethanol (byproduct).

Yield

  • 90% conversion observed for methyl ester synthesis .

Cyclization to Diketopiperazine

Under neutral or mildly acidic conditions, this compound undergoes cyclization to form diketopiperazine (DKP), a six-membered cyclic dipeptide.

Conditions

  • Solvent : Aqueous buffer at pH 4.5–6.5 .

  • Temperature : 25–37°C.

Mechanism

  • Intramolecular nucleophilic attack by the N-terminal amine on the ester carbonyl.

  • Release of ethanol and DKP formation (Figure 3).

Yield

  • 40–60% under non-enzymatic conditions .

Table 2: Enzymatic vs. Chemical Hydrolysis

ParameterEnzymatic (Bromelain) Chemical (HCl)
pH11.01.0
Temperature25°C100°C
SelectivityHigh (no side products)Moderate (trace DKP)
Reaction Time30 minutes2 hours

Mechanistic Figures

Figure 1: Acid-Catalyzed Ester Hydrolysis

RCOOR’+H2OH+RCOOH+R’OH\text{RCOOR'} + \text{H}_2\text{O} \xrightarrow{\text{H}^+} \text{RCOOH} + \text{R'OH}

*Mechanism involves protonation of the carbonyl oxygen, enhancing electrophilicity for nucleophilic attack by water .*

Figure 2: Peptide Solvolysis in H<sub>2</sub>SO<sub>4</sub>

DipeptideH2SO4Alaninamide+Pyruvate\text{Dipeptide} \xrightarrow{\text{H}_2\text{SO}_4} \text{Alaninamide} + \text{Pyruvate}

*Dehydrogenation of the alanine methyl group initiates bond cleavage .*

Figure 3: Diketopiperazine Formation

Dipeptide esterDKP+EtOH\text{Dipeptide ester} \rightarrow \text{DKP} + \text{EtOH}

Cyclization driven by intramolecular amide bond formation .

Scientific Research Applications

Ethyl l-alanyl-l-alaninate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl l-alanyl-l-alaninate involves its interaction with enzymes and other biomolecules. The compound can be hydrolyzed by proteases to release l-alanine, which can then participate in various metabolic pathways. The ethyl ester group may also facilitate the compound’s transport across cell membranes, enhancing its bioavailability .

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Molecular Formula Molecular Weight (g/mol) Functional Groups Key Applications/Properties References
Ethyl L-alanyl-L-alaninate $ \text{C}8\text{H}{16}\text{N}2\text{O}4 $ 204.22 (theoretical) Peptide bond, ethyl ester Hypothesized: Antimicrobial, drug delivery
Ethyl L-phenylalanate $ \text{C}{11}\text{H}{15}\text{NO}_2 $ 193.24 Aromatic ring, ethyl ester Flavoring agent, peptide synthesis
Ethyl lauroyl arginate $ \text{C}{20}\text{H}{40}\text{N}4\text{O}3\cdot\text{HCl} $ 421.02 Lauroyl chain, arginine, ethyl ester Food preservative (broad-spectrum antimicrobial)
Ethyl L-alaninate HCl $ \text{C}5\text{H}{11}\text{NO}_2\cdot\text{HCl} $ 153.61 Ethyl ester, hydrochloride salt Intermediate in organic synthesis
N-Methyl (5-(5-(3-hydroxyphenyl)thiophene-2-yl)pentanoyl)-L-alaninate $ \text{C}{21}\text{H}{24}\text{N}2\text{O}4\text{S} $ 400.49 Thiophene, hydroxyphenyl, methyl ester Anti-schistosomal drug candidate

Key Findings:

Structural Diversity and Bioactivity: this compound’s dipeptide structure may enhance membrane permeability compared to monoesters like Ethyl L-alaninate HCl, which primarily serves as a synthetic intermediate . Ethyl lauroyl arginate (LAE), with its lauroyl chain and arginine moiety, demonstrates superior antimicrobial activity against pathogens like Listeria monocytogenes and E. coli, attributed to its amphiphilic structure disrupting microbial membranes . This suggests that this compound’s shorter alanine chain might limit its antimicrobial spectrum but improve metabolic stability.

Solubility and Stability :

  • Ethyl L-phenylalanate’s aromatic side chain reduces water solubility compared to alanine-based esters, limiting its use in aqueous formulations .
  • Hydrochloride salts (e.g., Ethyl L-alaninate HCl) improve solubility in polar solvents, whereas ethyl esters generally enhance lipophilicity for tissue penetration .

Applications in Drug Development: The anti-schistosomal compound 15b (N-Methyl (5-(5-(3-hydroxyphenyl)thiophene-2-yl)pentanoyl)-L-alaninate) highlights the role of ester groups in modulating pharmacokinetics. Its methyl ester group increases hydrolytic stability compared to ethyl esters, suggesting this compound may require formulation adjustments for sustained release .

Biological Activity

Ethyl L-alanyl-L-alaninate is a dipeptide derivative that has garnered attention in the field of biochemistry and pharmacology due to its potential biological activities. This compound is a modified form of alanine, which is a non-essential amino acid playing crucial roles in protein synthesis and metabolism. The structural modification of this compound enhances its bioavailability and may influence its biological activity.

The biological activity of this compound can be attributed to its interactions with various biological systems. It is believed to modulate metabolic pathways and influence cellular processes through:

  • Amino Acid Transport : As a dipeptide, it can be transported across cell membranes more efficiently than free amino acids, potentially enhancing its uptake in tissues .
  • Enzyme Inhibition : Similar compounds have been shown to inhibit specific enzymes, such as alanine racemase, which is involved in bacterial cell wall synthesis. This inhibition can lead to antimicrobial effects .

Antimicrobial Properties

Research indicates that compounds structurally related to this compound exhibit varying degrees of antimicrobial activity. For instance, studies on alanine derivatives have shown that they can inhibit the growth of both Gram-positive and Gram-negative bacteria by interfering with peptidoglycan biosynthesis .

Case Studies

  • Inhibition of Bacterial Growth :
    A study evaluated the effectiveness of various alanine derivatives against clinically relevant bacterial strains. This compound was included in the panel and demonstrated selective inhibition against certain bacteria, suggesting its potential as an antimicrobial agent .
  • Cellular Uptake Studies :
    Another investigation focused on the cellular uptake of this compound using an in vitro model. The results indicated that this compound was taken up more efficiently than free alanine, supporting its use as a bioactive compound in therapeutic applications .

Comparative Analysis

CompoundStructure TypeAntimicrobial ActivityCellular Uptake Efficiency
This compoundDipeptideModerateHigh
L-AlanineAmino AcidLowModerate
AlafosfalinProdrugHighLow

Pharmacokinetics

The pharmacokinetic profile of this compound suggests favorable absorption characteristics due to its dipeptide nature. Studies indicate that dipeptides often exhibit enhanced stability and bioavailability compared to their constituent amino acids .

Toxicity and Safety Profile

Limited studies have been conducted on the toxicity of this compound; however, related compounds have shown low toxicity levels in preliminary assessments. Further research is needed to establish a comprehensive safety profile for this compound.

Q & A

Q. What experimental protocols are recommended for synthesizing Ethyl L-alanyl-L-alaninate with high enantiomeric purity?

To achieve high enantiomeric purity, use solid-phase peptide synthesis (SPPS) with Fmoc-protected L-alanine residues and coupling agents like HBTU/DIPEA. Monitor reaction progress via HPLC with a chiral stationary phase (e.g., Chirobiotic T column) to resolve enantiomers . Purity validation requires 1H^1H-NMR and 13C^{13}C-NMR to confirm stereochemistry, supported by optical rotation measurements (e.g., [α]D20[α]_D^{20} values) . For reproducibility, document solvent ratios, temperature gradients, and catalyst concentrations in line with IUPAC guidelines for peptide esterification .

Q. How can researchers address solubility limitations of this compound in aqueous buffers for in vitro assays?

Optimize solvent systems using co-solvents like DMSO (≤5% v/v) or cyclodextrin-based inclusion complexes to enhance aqueous solubility without denaturing proteins. Conduct phase-solubility studies at varying pH (4.0–7.4) to identify optimal buffering conditions . Dynamic light scattering (DLS) can assess aggregation tendencies, while circular dichroism (CD) spectroscopy verifies structural integrity post-solubilization .

Q. What analytical techniques are critical for characterizing the stability of this compound under physiological conditions?

Use accelerated stability testing (40°C/75% RH) with LC-MS/MS to track degradation products (e.g., hydrolyzed alanine residues). Quantify ester bond hydrolysis rates via 1H^1H-NMR integration of ethyl group peaks (δ 1.2–1.4 ppm) . For thermal stability, differential scanning calorimetry (DSC) identifies decomposition thresholds, while FT-IR monitors carbonyl group (C=O) integrity .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in the thermodynamic properties of this compound reported across studies?

Apply density functional theory (DFT) with B3LYP/6-311+G(d,p) basis sets to calculate Gibbs free energy (ΔG\Delta G) of hydrolysis and compare with experimental calorimetry data. Molecular dynamics (MD) simulations (e.g., OPLS-AA force field) can model solvent interactions and explain discrepancies in solubility parameters . Validate simulations against experimental PVTP-V-T (pressure-volume-temperature) datasets and Arrhenius activation energies derived from viscosity measurements .

Q. What methodological frameworks are suitable for analyzing chiral recognition mechanisms of this compound in enzyme-binding assays?

Employ surface plasmon resonance (SPR) with immobilized enzymes (e.g., trypsin) to quantify binding kinetics (KdK_d, kon/koffk_{on}/k_{off}). Pair with X-ray crystallography to resolve 3D binding conformations and identify stereoselective interactions (e.g., hydrogen bonding with L-enantiomers) . For conflicting kinetic data, apply global fitting models (e.g., one-site vs. two-site binding) and Akaike information criterion (AIC) to select the most statistically robust mechanism .

Q. How should researchers design experiments to reconcile conflicting spectral data (e.g., IR, NMR) for this compound in different solvent systems?

Perform solvent-dependent 1H^1H-NMR titrations to assess chemical shift perturbations (CSPs) in polar aprotic (e.g., DMSO) vs. protic (e.g., MeOH) solvents. Use 2D NOESY to identify solvent-induced conformational changes. For IR discrepancies, assign O-H stretching bands (3200–3600 cm1^{-1}) via deuterium exchange experiments and compare with DFT-simulated spectra . Statistical error analysis (e.g., Monte Carlo simulations) can quantify instrument-specific uncertainties .

Q. Methodological Notes

  • Data Contradictions : Cross-validate findings using orthogonal techniques (e.g., NMR + LC-MS) and report confidence intervals for quantitative metrics .
  • Reproducibility : Adhere to the Beilstein Journal’s guidelines for experimental detail, including raw data deposition in supplementary materials .
  • Ethical Compliance : Disclose solvent toxicity (e.g., DMSO) and chiral waste management protocols per NIST safety standards .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.